molecular formula C17H14N3O2S B601869 Lesinurad Impurity 7 CAS No. 1533519-98-0

Lesinurad Impurity 7

Cat. No.: B601869
CAS No.: 1533519-98-0
M. Wt: 359.84
InChI Key:
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Description

Lesinurad Impurity 7 is a chemical compound associated with Lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of hyperuricemia associated with gout. Lesinurad works by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), thereby increasing the excretion of uric acid and lowering serum uric acid levels .

Preparation Methods

The synthesis of Lesinurad Impurity 7 involves several steps, typically starting from commercially available starting materials. The synthetic routes often involve the use of bromonaphthalene derivatives and triazole intermediates. The reaction conditions are carefully controlled to ensure the formation of the desired impurity with high purity and yield. Industrial production methods focus on optimizing the reaction conditions to minimize the formation of by-products and ensure scalability .

Chemical Reactions Analysis

Lesinurad Impurity 7 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lesinurad Impurity 7 has several scientific research applications, including:

Mechanism of Action

Lesinurad Impurity 7, like Lesinurad, inhibits the activity of urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, and its inhibition increases the excretion of uric acid. This leads to lower serum uric acid levels. The molecular targets and pathways involved include the renal excretion pathways and the regulation of uric acid homeostasis .

Comparison with Similar Compounds

Lesinurad Impurity 7 can be compared with other similar compounds, such as:

    Dotinurad: Another selective uric acid reabsorption inhibitor that targets URAT1.

    Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

    Febuxostat: Another xanthine oxidase inhibitor with a similar mechanism of action to Allopurinol.

The uniqueness of this compound lies in its specific inhibition of URAT1 and OAT4, which distinguishes it from xanthine oxidase inhibitors that reduce uric acid production rather than increasing its excretion .

Properties

IUPAC Name

2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZDLESGJQYHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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